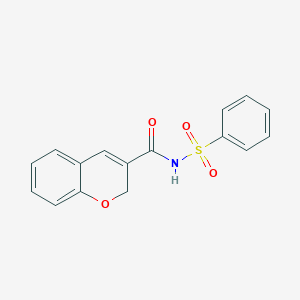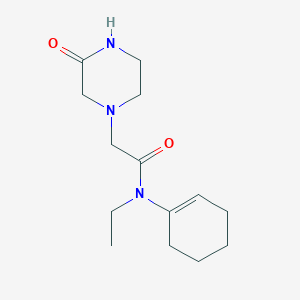
N-(benzenesulfonyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-2H-chromene-3-carboxamide, also known as BS-181, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromene derivatives and has been shown to have promising anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including the kinases AKT and PDK1. These enzymes play a critical role in cell signaling pathways that regulate cell survival, proliferation, and metabolism. By inhibiting these enzymes, N-(benzenesulfonyl)-2H-chromene-3-carboxamide may disrupt these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of cell migration and invasion. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is its high potency and specificity, which makes it a useful tool for studying the role of AKT and PDK1 in cell signaling pathways. However, one of the limitations of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(benzenesulfonyl)-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of AKT and PDK1, which may have greater therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of N-(benzenesulfonyl)-2H-chromene-3-carboxamide and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of more effective methods for delivering N-(benzenesulfonyl)-2H-chromene-3-carboxamide to target tissues may also be an area of future research.
Métodos De Síntesis
The synthesis of N-(benzenesulfonyl)-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 3-hydroxychromone with benzenesulfonyl chloride to form the intermediate compound, followed by the reaction with 2-aminoacetamide to yield the final product. The yield of the synthesis method is reported to be around 50%, and the purity of the compound is typically greater than 95%.
Aplicaciones Científicas De Investigación
N-(benzenesulfonyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been demonstrated to induce apoptosis and inhibit the migration and invasion of cancer cells. N-(benzenesulfonyl)-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(17-22(19,20)14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)21-11-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDKCRITVPOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)
![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)


![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)
